molecular formula C10H20O3 B1489827 4-(Tert-butoxy)-2,2-dimethylbutanoic acid CAS No. 1468980-05-3

4-(Tert-butoxy)-2,2-dimethylbutanoic acid

Cat. No. B1489827
CAS RN: 1468980-05-3
M. Wt: 188.26 g/mol
InChI Key: RLOPZBCBNQOQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butoxy)-2,2-dimethylbutanoic acid is a chemical compound . It is used in various applications, including as a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared from commercially available tert-butyloxycarbonyl-protected amino acids. The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of 4-(Tert-butoxy)-2,2-dimethylbutanoic acid includes a tert-butoxy group and a carboxylic acid group . The tert-butoxy group is a probe for NMR studies of macromolecular complexes .


Chemical Reactions Analysis

The chemical reactions of this compound involve the use of amino acid ionic liquids (AAILs) for organic synthesis. Care should be taken due to their multiple reactive groups . The tert-butoxy group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Tert-butoxy)-2,2-dimethylbutanoic acid include a boiling point of 248.8±23.0 °C, a density of 0.991±0.06 g/cm3, and a pKa of 4.65±0.10 .

Mechanism of Action

    Target of Action

    Many compounds with a tert-butoxy group are used in organic synthesis, particularly in the protection of amino acids . The primary targets would be the reactive groups in the molecules that these compounds are designed to protect.

    Mode of Action

    The tert-butoxy group is often used as a protecting group in organic synthesis. It prevents certain parts of a molecule from reacting, allowing chemists to carry out reactions on other parts of the molecule .

    Biochemical Pathways

    The specific biochemical pathways affected would depend on the molecule that the tert-butoxy group is protecting and the reactions it is involved in .

    Result of Action

    The result of the action of a compound with a tert-butoxy group would be the successful completion of the desired chemical reaction, with the protected parts of the molecule remaining unchanged .

    Action Environment

    The action, efficacy, and stability of a compound with a tert-butoxy group can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

The safety and hazards associated with this compound include respiratory irritation, skin and eye contact hazards, and potential for fire caused by electrostatic discharge steam .

Future Directions

Future directions for the use of this compound include expanding the applicability of AAILs in organic synthesis . There is also potential for the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl-protected amino acids .

properties

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2,3)13-7-6-10(4,5)8(11)12/h6-7H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOPZBCBNQOQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxy)-2,2-dimethylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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